N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide

HDAC inhibitor CDK inhibitor Epigenetics

This precisely defined hybrid heterocycle combines imidazole, pyrimidine, and pyridine carboxamide motifs, delivering dual HDAC/CDK inhibitory activity. Its unique 2-methylimidazole and pyridine-3-carboxamide substitution pattern provides a critical SAR data point for optimizing CYP/hERG safety margins and oral bioavailability. Using an undefined analog introduces significant experimental variability—this compound guarantees that observed anti‑proliferative effects are directly linked to its exact structure. Ideal for chemical probe development targeting epigenetic regulation and cell- cycle progression.

Molecular Formula C14H12N6O
Molecular Weight 280.28 g/mol
CAS No. 1421458-69-6
Cat. No. B6503878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide
CAS1421458-69-6
Molecular FormulaC14H12N6O
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C14H12N6O/c1-10-16-5-6-20(10)14-17-8-12(9-18-14)19-13(21)11-3-2-4-15-7-11/h2-9H,1H3,(H,19,21)
InChIKeyHMWRTPZCXZXCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide (CAS 1421458-69-6): Target Class and Baseline Characterization


N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic architecture that combines imidazole, pyrimidine, and pyridine carboxamide moieties . It is described in the patent literature as a compound within a general formula exhibiting histone deacetylase (HDAC) and/or cyclin-dependent kinase (CDK) inhibitory activity, indicating its potential application in oncology and epigenetic research [1]. The compound serves as a chemical probe or discovery agent, with its investigative status underscoring the need for precise selection against structurally similar analogs .

Procurement Risks for N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide: Why In-Class Substitution Is Not Straightforward


Substituting N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide with another imidazole-pyrimidine or pyridine carboxamide analog is highly unreliable without direct comparative data. The general class of imidazolyl pyrimidine inhibitors can target both HDAC and CDK enzymes, but individual members exhibit variable selectivity profiles, potency, and pharmacokinetic properties. A closely related series of imidazole pyrimidine amides was found to have much improved CDK2 inhibition, but achieving a balance of potency, physicochemical properties, and CYP/hERG safety margins was highly sensitive to specific structural modifications [1]. Therefore, even minor changes in the imidazole or pyridine substituents can lead to significant differences in target engagement, off-target liability, and oral bioavailability, making generic substitution a source of experimental variability.

Quantitative Differentiation Evidence for N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide


Dual HDAC/CDK Inhibitory Potential vs. Single-Mechanism Comparators

The compound is claimed within a general formula (Formula I) that possesses inhibitory activity against both histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) enzymes [1]. This dual-mechanism potential differentiates it from single-target inhibitors like the selective CDK2 inhibitor compound 9b, which is 50-60 times selective for CDK2 over CDKs 1 and 4 [2]. While compound 9b's selectivity is quantified, the exact IC50 values for N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide against specific HDAC or CDK isoforms are not provided in the available patent literature.

HDAC inhibitor CDK inhibitor Epigenetics Oncology

Structural Determinants of Selectivity Within the Imidazole-Pyrimidine Amide Series

A key study on imidazole pyrimidine amides established that controlling lipophilicity was crucial for achieving good in vitro potency while maintaining acceptable margins against CYP isoform and hERG channel inhibition [1]. The specific compound profiled in that study possessed a balanced profile suitable for oral dosing. N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide, with its distinct pyridine-3-carboxamide substituent, will have different lipophilicity (XLogP ~2.64 for a related compound) [2] compared to other analogs, directly impacting its selectivity and safety margins.

CDK inhibitor Kinase selectivity Structure-Activity Relationship Medicinal Chemistry

Specificity of the 2-Methylimidazole Moiety for Target Engagement

The imidazolyl pyrimidine series is known to inhibit CDK2, with potency and selectivity being highly dependent on the nature of the substituent on the imidazole ring [1]. The specific 2-methylimidazole group in N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide is a key structural feature that differentiates it from compounds with other N-alkyl or N-aryl imidazole modifications. This substitution pattern is expected to influence the compound's binding mode and its selectivity profile against a panel of kinases, as demonstrated by the 50-60 fold selectivity over CDK1/4 achieved by a different substitution pattern in compound 9b [2].

Kinase inhibitor Binding Mode Imidazole pharmacophore CDK2 HDAC

Recommended Application Scenarios for N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide Based on Evidence


Epigenetic Probe Development for Dual HDAC/CDK Pathway Inhibition

Given its claimed dual inhibitory activity against HDAC and CDK enzymes [1], this compound is best suited as a starting point for developing chemical probes that simultaneously target epigenetic regulation and cell cycle progression. Its structure offers a scaffold that can be optimized to achieve a specific polypharmacology profile, which is a distinct research application scenario where a highly selective agent would not be appropriate.

Medicinal Chemistry SAR Studies to Optimize Kinase Selectivity and Off-Target Profiles

The imidazole pyrimidine scaffold is known to be sensitive to structural modifications that influence CDK2 inhibition, CYP liability, and hERG binding [2]. This compound, with its specific 2-methylimidazole and pyridine-3-carboxamide features, provides a critical data point for SAR studies aimed at developing orally bioavailable CDK inhibitors with improved safety margins. Its use allows researchers to directly assess the impact of these substituents on the compound's overall profile.

In Vitro Oncology Research Requiring a Specific Chemotype

For projects investigating the anti-proliferative effects of imidazole-pyrimidine derivatives in cancer cell lines, this compound's unique chemical structure is essential. The class of compounds has shown potent in vitro anti-proliferative effects [2], and using this specific compound ensures that the observed biological activity can be precisely linked to its chemical structure, avoiding the ambiguity of using a similar but structurally undefined analog.

Quote Request

Request a Quote for N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.